molecular formula C19H17FN4O3 B12364330 N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide

N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide

Cat. No.: B12364330
M. Wt: 368.4 g/mol
InChI Key: RUKULXRBEIBRSQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxycarbamoyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with a fluorophenyl derivative.

    Attachment of the hydroxycarbamoyl group: This can be accomplished through the reaction of the intermediate compound with an isocyanate or carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxycarbamoyl group can be oxidized to form a corresponding carbonyl compound.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxycarbamoyl group may yield a corresponding amide or carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide
  • N-(3-bromophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide
  • N-(3-methylphenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-12-9-17(19(26)21-16-4-2-3-15(20)10-16)22-24(12)11-13-5-7-14(8-6-13)18(25)23-27/h2-10,27H,11H2,1H3,(H,21,26)(H,23,25)

InChI Key

RUKULXRBEIBRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NO)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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